9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide
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Overview
Description
9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide is a chemical compound with the molecular formula C13H12ClN3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide typically involves the following steps:
Formation of the Diazepine Ring: The initial step involves the formation of the diazepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a nitrogen source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted diazepinoquinoline derivatives.
Scientific Research Applications
9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Chloro-3,4-dihydro-1H-(1,4)diazepino(3,2,1-hi)indol-2(1H)-one: Another diazepinoquinoline derivative with similar structural features.
9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide: A closely related compound with slight variations in the substituent groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65482-47-5 |
---|---|
Molecular Formula |
C13H12ClN3S |
Molecular Weight |
277.77 g/mol |
IUPAC Name |
9-chloro-6-methylsulfanyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinoline |
InChI |
InChI=1S/C13H12ClN3S/c1-18-13-10-7-15-4-5-16-12(10)9-3-2-8(14)6-11(9)17-13/h2-3,6-7,16H,4-5H2,1H3 |
InChI Key |
YYESKUBJYNVBHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)Cl)C3=C1C=NCCN3 |
Origin of Product |
United States |
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